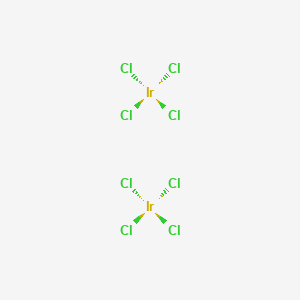
Tert-butyl (S)-3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5S)-3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, two fluorine atoms, and a hydroxymethyl group attached to a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5S)-3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, starting from simple precursors such as 1,5-diaminopentane.
Introduction of the Difluoro Group: The difluoro group is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde as the reagent.
tert-Butyl Protection: The final step involves the protection of the piperidine nitrogen with a tert-butyl group, typically using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of tert-butyl (5S)-3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5S)-3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the difluoro group, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of difluoromethyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl (5S)-3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (5S)-3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the difluoro group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl (5S)-3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of the difluoro group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and specialty chemicals.
Properties
Molecular Formula |
C11H19F2NO3 |
|---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
tert-butyl (5S)-3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-8(6-15)4-11(12,13)7-14/h8,15H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
DKUMSJHVAJEAQF-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC(C1)(F)F)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Propenamide, N-[[(4-bromophenyl)amino]thioxomethyl]-3-phenyl-](/img/structure/B15148980.png)
![2-Chloro-5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B15148984.png)
![3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B15148986.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-N'-(4-phenoxyphenyl)pentanediamide](/img/structure/B15148992.png)
![{2,3-Bis[(9Z)-octadec-9-EN-1-yloxy]propyl}dimethylamine](/img/structure/B15149003.png)
![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15149013.png)
![2,2,2-trichloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B15149020.png)
![1-[(2-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B15149045.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B15149053.png)

